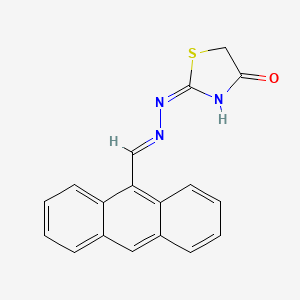
9-anthracenecarbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Descripción general
Descripción
9-anthracenecarbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative of 9-anthracenecarbaldehyde and thiosemicarbazide. It has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 9-anthracenecarbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been studied in detail. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the growth of Mycobacterium tuberculosis by inhibiting the enzyme enoyl-ACP reductase. In addition, this compound has been shown to exhibit antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
9-anthracenecarbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. In addition, this compound has been reported to inhibit the growth of Mycobacterium tuberculosis by inhibiting the enzyme enoyl-ACP reductase. This enzyme is involved in the biosynthesis of mycolic acids, which are essential components of the bacterial cell wall. By inhibiting this enzyme, 9-anthracenecarbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone disrupts the bacterial cell membrane and inhibits bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-anthracenecarbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in lab experiments include its potential applications in various fields, including medicinal chemistry, catalysis, and fluorescent sensing. This compound has been shown to exhibit anticancer, antitubercular, and antimicrobial activities, making it a promising candidate for drug development. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 9-anthracenecarbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One potential direction is the development of this compound as a potential drug candidate for the treatment of cancer and tuberculosis. Another direction is the use of this compound as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to determine the safety and efficacy of this compound and its potential applications in other fields, such as catalysis and materials science.
In conclusion, 9-anthracenecarbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the safety and efficacy of this compound and its potential applications in drug development, fluorescent sensing, catalysis, and materials science.
Aplicaciones Científicas De Investigación
9-anthracenecarbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, antitubercular, and antimicrobial activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions. In addition, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis.
Propiedades
IUPAC Name |
(2E)-2-[(E)-anthracen-9-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-17-11-23-18(20-17)21-19-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-10H,11H2,(H,20,21,22)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPJPJKLGWNXJH-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=C3C=CC=CC3=CC4=CC=CC=C42)/S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(E)-anthracen-9-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



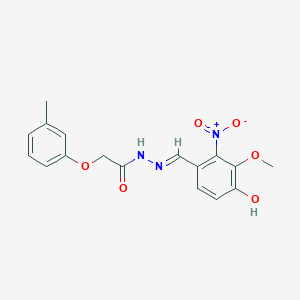
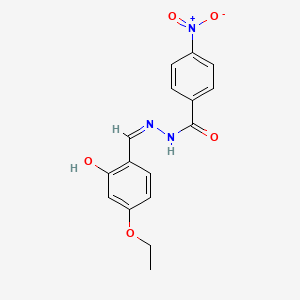
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3726922.png)
![diethyl 2,2'-[(3,3'-dichloro-4,4'-biphenyldiyl)di-2-hydrazinyl-1-ylidene]bis(3-oxobutanoate)](/img/structure/B3726923.png)


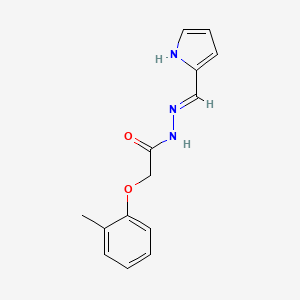
![methyl (5-{[amino(nitroimino)methyl]amino}-2-methylphenyl)carbamate](/img/structure/B3726945.png)
![N,N'-(2-chloro-1,4-phenylene)bis{2-[(4-butylphenyl)hydrazono]-3-oxobutanamide}](/img/structure/B3726952.png)
![2-{[(2-hydroxybenzylidene)amino]oxy}-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B3726954.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3726961.png)
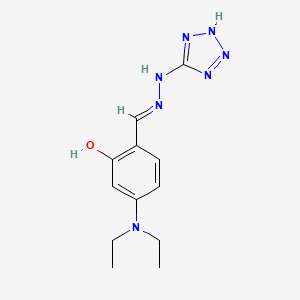
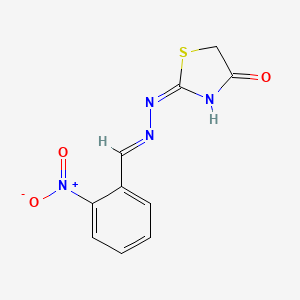
![ethyl (hydroxyimino)(4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-yl)acetate](/img/structure/B3726987.png)